molecular formula C6H4F3NO3S B3322542 5-(trifluoromethyl)pyridine-2-sulfonic Acid CAS No. 147541-04-6

5-(trifluoromethyl)pyridine-2-sulfonic Acid

Cat. No. B3322542
M. Wt: 227.16 g/mol
InChI Key: YEKJTZIOYSNLGF-UHFFFAOYSA-N
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Description

5-(trifluoromethyl)pyridine-2-sulfonic acid amide is a compound with the molecular formula C6H5F3N2O2S .


Molecular Structure Analysis

The InChI code for 5-(trifluoromethyl)pyridine-2-sulfonic acid amide is 1S/C6H5F3N2O2S/c7-6(8,9)4-1-2-5(11-3-4)14(10,12)13/h1-3H,(H2,10,12,13) . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 5-(trifluoromethyl)pyridine-2-sulfonic acid were not found in the available resources, trifluoromethylpyridines are known to be used as key structural motifs in active agrochemical and pharmaceutical ingredients .


Physical And Chemical Properties Analysis

5-(trifluoromethyl)pyridine-2-sulfonic acid amide is an off-white solid . Its molecular weight is 226.18 . More detailed physical and chemical properties were not found in the available resources.

Scientific Research Applications

Catalysis and Synthesis

Trifluoromethyl groups, such as in 5-(trifluoromethyl)pyridine-2-sulfonic acid, play a vital role in catalysis and synthesis. For instance, sulfonic acid functionalized pyridinium chloride, a derivative of pyridine sulfonic acid, has been used as an efficient catalyst for the synthesis of hexahydroquinolines and tetrasubstituted imidazoles under solvent-free conditions, showcasing its potential as a reusable catalyst in organic reactions (Moosavi‐Zare et al., 2013; Zare et al., 2015).

Molecular Structure and Crystallography

The crystal structure of compounds like 5-(trifluoromethyl)picolinic acid monohydrate, closely related to 5-(trifluoromethyl)pyridine-2-sulfonic acid, has been studied for its unique water-bridged hydrogen-bonding network. Such studies contribute to the understanding of molecular interactions and packing in crystalline structures, which is fundamental in materials science and chemistry (Ye & Tanski, 2020).

Medicinal and Biological Properties

Compounds derived from pyridine sulfonic acids have shown significance in medicinal and biological applications. For example, 5H-Chromeno[2,3-b]pyridines, including derivatives of trifluoromethylpyridine, have important industrial, biological, and medicinal properties, highlighting their potential in drug design and pharmaceutical research (Ryzhkova et al., 2023).

Polymer Science and Membrane Technology

In polymer science, trifluoromethylpyridine-based sulfonated aromatic diamines have been utilized to prepare thin-film composite nanofiltration membranes. These membranes have improved water flux and are employed in dye treatment applications, demonstrating their utility in environmental technology and water purification (Liu et al., 2012).

Future Directions

Trifluoromethylpyridines, including 5-(trifluoromethyl)pyridine-2-sulfonic acid, are expected to find many novel applications in the future . They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . Many candidates are currently undergoing clinical trials .

properties

IUPAC Name

5-(trifluoromethyl)pyridine-2-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO3S/c7-6(8,9)4-1-2-5(10-3-4)14(11,12)13/h1-3H,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKJTZIOYSNLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(trifluoromethyl)pyridine-2-sulfonic Acid

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of ethyl 2-oxocyclopentanecarboxylate (148 μl, 1 mmol), N-fluoro-5-(trifluoromethyl)pyridinium-2-sulfonate (245 mg, 1 mmol) and 1,2-dichloroethane (2 ml) was heated under reflux in an argon atmosphere for 6 hours. Thereafter, the precipitate was recovered by filtration and washed with methylene chloride to obtain 5-trifluoromethylpyridine-2-sulfonic acid (217 mg). Yield, 96%. Analysis of the filtrate by 19F-NMR revealed that ethyl 1-fluoro-2-oxocyclopentanecarboxylate was produced at a yield of 57%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Latli, M Hrapchak, JA Easter… - Journal of Labelled …, 2008 - Wiley Online Library
… 5-Trifluoromethyl-pyridine-2-sulfonic acid hydroxy-{3-[(R)-1-((R)4-hydroxy-2-oxo-6-phenethyl-6-propyl-5,6-dihydro-2H-pyran-3-yl)propyl]-phenyl}-amide (12): 5-Trifluoromethyl-pyridine-…

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